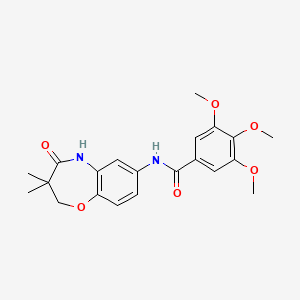

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide

Descripción

This molecule features a 3,4,5-trimethoxybenzamide moiety linked to a 1,5-benzoxazepine heterocycle—a seven-membered ring system containing both oxygen and nitrogen atoms. The trimethoxybenzoyl group is a common structural motif in bioactive compounds, often associated with tubulin-binding activity and antimitotic effects . The benzoxazepine core introduces conformational rigidity and hydrogen-bonding capabilities, which may influence binding affinity and pharmacokinetic properties compared to simpler benzamide derivatives.

Propiedades

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6/c1-21(2)11-29-15-7-6-13(10-14(15)23-20(21)25)22-19(24)12-8-16(26-3)18(28-5)17(9-12)27-4/h6-10H,11H2,1-5H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZAOYWZSFUPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

Introduction of the Trimethoxybenzamide Moiety: This step involves the coupling of the oxazepine intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols.

Aplicaciones Científicas De Investigación

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mecanismo De Acción

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Key Attributes of 3,4,5-Trimethoxybenzamide Derivatives

*3,4,5-TMBC = 3,4,5-trimethoxybenzoyl chloride

Key Observations :

- Heterocyclic systems like oxazolone and thiazole introduce π-π stacking and hydrogen-bonding interactions, whereas the benzoxazepine’s fused ring may improve metabolic stability.

- Melting points for crystalline derivatives (e.g., 247–250°C for ) suggest high purity, critical for reproducibility in biological assays.

Key Observations :

- The target compound ’s benzoxazepine may mimic the tubulin-binding activity of combretastatin analogs , though its fused-ring system could alter binding kinetics.

- Crystallographic data for analogs highlight the role of hydrogen bonding in stabilizing supramolecular architectures, which may influence solubility and crystallinity.

- Fluorinated and thioamide derivatives demonstrate enhanced bioavailability, suggesting that similar modifications to the target compound could optimize pharmacokinetics.

Actividad Biológica

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has attracted attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound is characterized by a unique benzoxazepine structure which includes a tetrahydrobenzo[b][1,4]oxazepine ring. Its molecular formula is with a molecular weight of 356.42 g/mol. The presence of multiple methoxy groups contributes to its chemical reactivity and potential bioactivity.

Synthesis

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide typically involves several key steps:

- Formation of the Benzoxazepine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The trimethoxybenzamide moiety is then introduced through acylation reactions.

- Purification : The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets within cells. It is believed to influence several biochemical pathways by modulating enzyme activity and receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide. For instance:

- In vitro Studies : Research demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |

Antimicrobial Properties

Additionally, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell membranes and inhibits essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study 1 : A study conducted on the effects of this compound on human breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Case Study 2 : In another investigation focusing on its antimicrobial properties, N-(3,3-dimethyl-4-oxo...) was found to be effective against multidrug-resistant strains of bacteria.

Therapeutic Applications

Given its diverse biological activities, N-(3,3-dimethyl-4-oxo...) is being explored for various therapeutic applications:

- Cancer Therapy : As an adjunct treatment in chemotherapy regimens.

- Antimicrobial Treatments : Potential development as a new class of antibiotics.

Q & A

Q. Table 1: Comparison of Benzoxazepine Core Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed cyclization | HCl, ethanol, reflux | 68–75 | 95 | |

| ZnCl₂-mediated cyclization | ZnCl₂, DMF, 6–8 h reflux | 73–81 | 97 |

Basic: Which spectroscopic techniques are most effective for characterizing the trimethoxybenzamide moiety?

The 3,4,5-trimethoxybenzamide group is characterized using:

- IR Spectroscopy : Strong absorption bands at 1667–1638 cm⁻¹ (C=O stretch) and 1232–1116 cm⁻¹ (C–O of methoxy groups) .

- ¹H NMR : Distinct singlets for methoxy protons at δ 3.80–3.85 ppm (integration for 9H) and aromatic protons in the benzamide region (δ 6.90–7.20 ppm ) .

- HPLC/GC : Used to confirm purity (≥99.42% via gas chromatography with area normalization) .

Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?

Key variables include:

- Catalyst selection : ZnCl₂ improves cyclization efficiency in DMF, reducing side reactions .

- Temperature control : Reflux at 80–90°C minimizes decomposition of heat-sensitive intermediates .

- Purification : Recrystallization from ethanol/water mixtures enhances purity to >99% (vs. 95% for crude products) .

Q. Example Protocol :

Condense 3,4,5-trimethoxybenzoic acid with the benzoxazepine amine intermediate using EDC/HOBt coupling.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Validate purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How should researchers address contradictory biological activity data?

Discrepancies often arise from:

- Purity variations : Impurities (e.g., unreacted starting materials) can skew assay results. Use GC or HPLC to confirm ≥99% purity .

- Solubility issues : DMSO stock solutions may precipitate in aqueous buffers. Pre-test solubility in assay media using dynamic light scattering .

- Structural confirmation : Ensure the absence of regioisomers via 2D NMR (e.g., NOESY for spatial proximity analysis) .

Advanced: What purification strategies achieve high-purity (>99%) final products?

- Recrystallization : Use ethanol/water (1:3 v/v) for the trimethoxybenzamide moiety, achieving 99.42% purity .

- Column Chromatography : Optimize solvent gradients (e.g., ethyl acetate:hexane from 20:80 to 50:50) to isolate the benzoxazepine core .

- Size-Exclusion Chromatography : Effective for removing polymeric byproducts in large-scale syntheses .

Q. Table 2: Purity Optimization Techniques

| Technique | Conditions | Purity Achieved (%) | Reference |

|---|---|---|---|

| Recrystallization | Ethanol/water, 25°C | 99.42 | |

| Column Chromatography | Silica gel, ethyl acetate/hexane | 97–98 | |

| HPLC Prep | C18 column, acetonitrile/water | 99.5 |

Basic: What stability considerations are critical for long-term storage?

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Light sensitivity : Use amber vials to protect the benzoxazepine core from photodegradation .

- Humidity control : Desiccants (silica gel) prevent hydrolysis of the amide bond .

Advanced: How to resolve stereochemical uncertainties in the benzoxazepine ring?

- X-ray Crystallography : Definitive method for confirming the 3,3-dimethyl configuration .

- Circular Dichroism (CD) : Detects enantiomeric excess in chiral derivatives .

- Dynamic NMR : Monitors conformational exchange in solution (e.g., ring puckering) .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) .

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) of the trimethoxybenzamide group .

- MD Simulations : Assess solvation effects on the benzoxazepine core’s bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.